5-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid;hydrochloride
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Overview
Description
5-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C11H13NO2·HCl. It is a derivative of naphthalene and contains an amino group and a carboxylic acid group, making it an important intermediate in organic synthesis and pharmaceutical research.
Synthetic Routes and Reaction Conditions:
Reduction of Naphthalene Derivatives: One common synthetic route involves the reduction of naphthalene derivatives to obtain the tetrahydronaphthalene core structure. This can be achieved using hydrogenation techniques with catalysts such as palladium on carbon (Pd/C) under high pressure and temperature.
Amination Reaction:
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon monoxide and a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized through a multi-step process involving the above reactions. Large-scale production requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as aldehydes or ketones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: Substitution reactions can occur at the amino group, leading to the formation of different amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various alkyl halides and amines can be used for substitution reactions, often requiring the presence of a base.
Major Products Formed:
Oxidation Products: Aldehydes, ketones, and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Alkylated amines and other substituted derivatives.
Mechanism of Action
Target of Action
It is known that this compound is an important aromatic amine, which can be used as an organic synthesis intermediate .
Mode of Action
It is known to be used in the synthesis of goslo-sr-5-69, a potent activator of large conductance ca2±activated k+ (bk) channels .
Biochemical Pathways
It is used in the synthesis of benzopyrans and related compounds as inhibitors of the hypoxia-inducible factor pathway .
Result of Action
It is known to be used in the preparation of the therapeutically useful antiemetic agent palonosetron .
Biochemical Analysis
Biochemical Properties
5-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid;hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in amino acid metabolism, such as aminotransferases and decarboxylases. These interactions often involve the formation of Schiff bases, which facilitate the transfer of amino groups between molecules. Additionally, this compound can bind to proteins through hydrogen bonding and hydrophobic interactions, influencing protein structure and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect gene expression by interacting with transcription factors and chromatin-modifying enzymes, thereby regulating the transcription of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions. These binding interactions can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound can inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and catalysis. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or acidic conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cognitive function and reducing inflammation. At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways, including amino acid metabolism and neurotransmitter synthesis. This compound can be metabolized by enzymes such as aminotransferases and decarboxylases, leading to the formation of various metabolites. These metabolic processes can affect the levels of key metabolites and influence metabolic flux within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by amino acid transporters, which facilitate its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with other biomolecules and its overall biological activity .
Scientific Research Applications
5-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid;hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: It is used in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Indole Derivatives: These compounds share structural similarities and exhibit similar biological activities.
Naphthalene Derivatives: Other derivatives of naphthalene with different functional groups can have comparable properties and uses.
Uniqueness: 5-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid;hydrochloride is unique due to its specific combination of amino and carboxylic acid groups, which allows for diverse chemical reactions and applications. Its ability to act as both a nucleophile and an electrophile makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14;/h1,4-5,10H,2-3,6,12H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDFWVFJASVBAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC=C2)C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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